![molecular formula C34H36N4O2 B447243 N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447243.png)
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and cyclohexylcarbonyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium on carbon, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.
化学反応の分析
Types of Reactions
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE: can be compared to other quinazoline derivatives, such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
特性
分子式 |
C34H36N4O2 |
|---|---|
分子量 |
532.7g/mol |
IUPAC名 |
N-[4-[6-(cyclohexanecarbonylamino)-4-phenylquinazolin-2-yl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H36N4O2/c39-33(25-12-6-2-7-13-25)35-27-18-16-24(17-19-27)32-37-30-21-20-28(36-34(40)26-14-8-3-9-15-26)22-29(30)31(38-32)23-10-4-1-5-11-23/h1,4-5,10-11,16-22,25-26H,2-3,6-9,12-15H2,(H,35,39)(H,36,40) |
InChIキー |
ZXQLKDAZNKJVHF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NC(=O)C5CCCCC5)C(=N3)C6=CC=CC=C6 |
正規SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NC(=O)C5CCCCC5)C(=N3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Methoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447160.png)
![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)
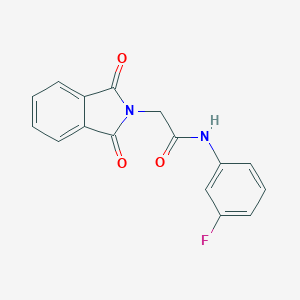
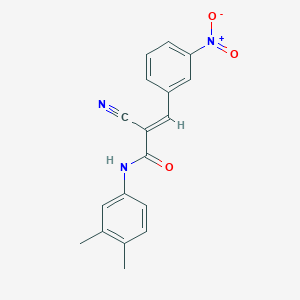
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447167.png)
![2-propoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B447169.png)
![N-(4-ethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447171.png)
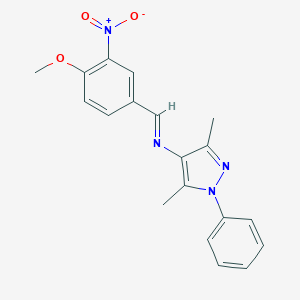
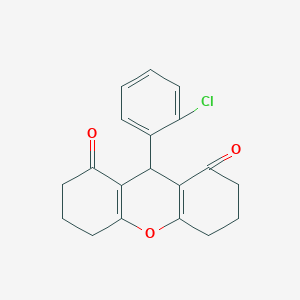
![1-methyl-4-[3-(2-thienyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447177.png)
![5-[4-(isopentyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447179.png)
![1,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]-3-(2-nitro-1-propenyl)benzene](/img/structure/B447180.png)
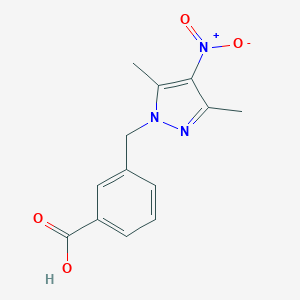
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B447184.png)
